3-Methyl-3-buten-1-OL

Catalog No.
S574714
CAS No.
763-32-6
M.F
C5H10O
M. Wt
86.13 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-Methyl-3-buten-1-OL

CAS Number

763-32-6

Product Name

3-Methyl-3-buten-1-OL

IUPAC Name

3-methylbut-3-en-1-ol

Molecular Formula

C5H10O

Molecular Weight

86.13 g/mol

InChI

InChI=1S/C5H10O/c1-5(2)3-4-6/h6H,1,3-4H2,2H3

InChI Key

CPJRRXSHAYUTGL-UHFFFAOYSA-N

SMILES

CC(=C)CCO

Synonyms

3-Methyl-3-buten-1-ol; 2-Methyl-1-buten-4-ol; 2-Methyl-4-hydroxy-1-butene; 3-Isopentenyl alcohol; 3-Methyl-3-buten-1-ol; 3-Methyl-3-butene-1-ol; 3-Methyl-3-butenol; 3-Methylenebutan-1-ol; 4-Hydroxy-2-methyl-1-butene; Isobutenylcarbinol; Isoprenol; Is

Canonical SMILES

CC(=C)CCO

Identification and Properties:

3-Methyl-3-buten-1-ol, also known as isopentenyl alcohol, is a five-carbon organic molecule with the chemical formula C5H10O. It belongs to the class of compounds called primary alcohols and also falls under the category of homoallylic alcohols due to the presence of a double bond adjacent to the hydroxyl group. The CAS registry number for this compound is 763-32-6 [National Institute of Standards and Technology (NIST) WebBook, ].

Occurrence in Nature:

3-Methyl-3-buten-1-ol is a naturally occurring compound found in various plants and organisms. Examples include Cananga odorata (commonly known as ylang-ylang) and Bistorta manshuriensis [National Institutes of Health, PubChem, ].

Research Applications:

While the specific research applications of 3-Methyl-3-buten-1-ol are limited, it has been used in some scientific studies:

  • Reaction Rate Studies: One study used 3-Methyl-3-buten-1-ol to investigate the rate coefficient of its gas-phase reaction with hydroxyl radicals (OH radicals) [Sigma-Aldrich, ]. This research contributes to the understanding of atmospheric chemistry and the behavior of organic compounds in the environment.

3-Methyl-3-buten-1-ol, also known as isoprenol, is a five-carbon alcohol with a double bond (alkene) and a hydroxyl group (alcohol). It is a hemiterpene, a fundamental building block for many important biological molecules like terpenes and steroids []. Isoprenol is produced naturally in many organisms and is also synthesized industrially for various applications [].


Molecular Structure Analysis

Isoprenol has the chemical formula C5H10O. Its structure features a five-carbon chain with a methyl group (CH3) attached to the third carbon. A double bond exists between the second and third carbon atoms, and a hydroxyl group (OH) is attached to the first carbon []. This structure gives isoprenol a reactive double bond and a functional alcohol group, allowing it to participate in various chemical reactions.


Chemical Reactions Analysis

Synthesis:

Isoprenol can be synthesized through the reaction of isobutene (2-methylpropene) and formaldehyde in the presence of an acid catalyst [].

CH3(CH3)C=CH2  +  HCHO  ->  CH2=C(CH3)CH2CH2OH (isoprenol)

Other Reactions:

Isoprenol can undergo various reactions due to its double bond and hydroxyl group. These include:

  • Dehydration: Isoprenol can lose a water molecule to form isoprene (2-methyl-1,3-butadiene), a crucial building block for natural rubber.
  • Phosphorylation: Isoprenol can be phosphorylated by enzymes to form isopentenyl phosphate, a key intermediate in the mevalonate pathway, responsible for producing cholesterol and other essential biomolecules.
  • Oxidation: Isoprenol can be oxidized to form various aldehydes and ketones, depending on the reaction conditions.

Physical and Chemical Properties

  • Molecular Formula: C5H10O
  • Molecular Weight: 86.13 g/mol []
  • Boiling Point: 129 °C []
  • Density: 853 kg/m³ []
  • Solubility: Soluble in organic solvents like ethanol and chloroform, slightly soluble in water [].

XLogP3

1.3

Boiling Point

132.0 °C

UNII

KJ25C8CPFA

GHS Hazard Statements

Aggregated GHS information provided by 395 companies from 8 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H226 (100%): Flammable liquid and vapor [Warning Flammable liquids];
H318 (97.97%): Causes serious eye damage [Danger Serious eye damage/eye irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Vapor Pressure

3.55 mmHg

Pictograms

Flammable

Flammable;Corrosive

Other CAS

763-32-6

Wikipedia

3-methyl-3-buten-1-ol

Use Classification

Food additives -> Flavoring Agents
Fatty Acyls [FA] -> Fatty alcohols [FA05]

General Manufacturing Information

Miscellaneous manufacturing
3-Buten-1-ol, 3-methyl-: ACTIVE

Dates

Modify: 2023-08-15

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